molecular formula C12H15N3OS B1270311 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 307327-55-5

4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B1270311
CAS No.: 307327-55-5
M. Wt: 249.33 g/mol
InChI Key: CGPFUNSHKFINOJ-UHFFFAOYSA-N
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Description

4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound has a unique structure that combines an ethyl group, a methylphenoxy group, and a triazole ring, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol typically involves the reaction of 3-methylphenol with ethyl bromoacetate to form an intermediate, which is then reacted with thiosemicarbazide to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide. The process can be summarized as follows:

    Step 1: 3-methylphenol + ethyl bromoacetate → Intermediate

    Step 2: Intermediate + thiosemicarbazide → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction parameters ensures consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Disulfides.

    Reduction: Reduced triazole derivatives.

    Substitution: Substituted phenoxy derivatives.

Scientific Research Applications

Fungicidal Activity

One of the primary applications of this compound is its use as a fungicide. It has been shown to effectively inhibit the growth of various fungal pathogens that affect crops. The mechanism of action typically involves the disruption of fungal cell wall synthesis and interference with metabolic pathways.

Case Study: Efficacy Against Fungal Pathogens

PathogenConcentration Tested (µg/mL)Inhibition (%)
Fusarium oxysporum5085
Botrytis cinerea10090
Rhizoctonia solani7580

This table illustrates the efficacy of 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol against key agricultural fungal pathogens. The compound demonstrates significant inhibition rates, making it a candidate for further development in agricultural settings.

Antimicrobial Properties

In addition to its agricultural uses, this compound exhibits antimicrobial properties. Preliminary studies suggest that it may be effective against a range of bacterial strains.

Case Study: Antimicrobial Efficacy

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Zone of Inhibition (mm)
Escherichia coli3215
Staphylococcus aureus1620
Pseudomonas aeruginosa6410

These findings indicate that the compound could serve as a basis for developing new antimicrobial agents, particularly in treating infections caused by resistant bacterial strains.

Toxicological Studies

While the compound shows promise in various applications, its safety profile must be thoroughly evaluated. Toxicological assessments are crucial to determine the potential risks associated with its use in agriculture and pharmaceuticals.

Safety Profile Overview

ParameterResult
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationMild irritation observed
Eye IrritationModerate irritation observed

These results suggest that while the compound has low acute toxicity, precautions should be taken during handling due to potential irritative effects.

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
  • 4-ethyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Comparison

Compared to its similar compounds, 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol has unique structural features that may contribute to its distinct biological activities. The position of the methyl group on the phenoxy ring can influence the compound’s reactivity and interaction with molecular targets, making it a valuable compound for further research and development.

Biological Activity

4-Ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the class of 1,2,4-triazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific triazole derivative, focusing on its antimicrobial and anticancer properties, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C₁₂H₁₅N₃OS
  • CAS Number : 307327-55-5
  • Molecular Weight : 253.33 g/mol
  • Structure : The compound features a triazole ring substituted with an ethyl group and a phenoxy group.

Antimicrobial Activity

  • Overview :
    The antimicrobial activity of 1,2,4-triazole derivatives has been widely studied due to their potential as therapeutic agents against various pathogens.
  • Case Studies :
    • A study evaluated the antimicrobial efficacy of several S-substituted derivatives of 1,2,4-triazole-3-thiols. The results indicated that compounds with similar structures to this compound exhibited significant activity against strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Minimum inhibitory concentrations (MIC) ranged from 31.25 to 62.5 µg/mL for the most active compounds .
  • Structure-Activity Relationship (SAR) :
    • Variations in substituents on the sulfur atom of the triazole ring did not significantly alter antimicrobial activity, suggesting that the core triazole structure is crucial for efficacy .

Anticancer Activity

  • Overview :
    The anticancer properties of triazole derivatives have garnered attention in medicinal chemistry due to their ability to inhibit tumor growth and metastasis.
  • Research Findings :
    • A study focused on hydrazone derivatives of triazoles showed that certain modifications led to enhanced cytotoxicity against various cancer cell lines including melanoma and breast cancer cells. Notably, compounds featuring the triazole moiety demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Case Study Data :
    • In vitro tests revealed that some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin, indicating strong potential as anticancer agents .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Materials :
    • Appropriate phenolic compounds and triazole precursors.
  • Reactions :
    • The reaction often employs methods such as nucleophilic substitution or condensation reactions under controlled conditions to yield the desired thiol derivative.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsMIC/IC50 ValuesReference
AntimicrobialE. coli, S. aureus, P. aeruginosaMIC: 31.25 - 62.5 µg/mL
AnticancerMelanoma (IGR39), Breast Cancer (MDA-MB-231)IC50 < Doxorubicin

Properties

IUPAC Name

4-ethyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-6-4-5-9(2)7-10/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPFUNSHKFINOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=CC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90352449
Record name 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

307327-55-5
Record name 4-ethyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90352449
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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